2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole
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Overview
Description
2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with a dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 2-[(3,5-dimethylphenoxy)methyl]oxirane . This intermediate is then reacted with ammonia to yield 3-(3,5-dimethylphenoxy)-2-hydroxypropylamine . Finally, this compound undergoes cyclization with a suitable reagent to form the desired benzodiazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dimethylphenoxy)methyl]oxirane
- 5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone
Uniqueness
2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole core with a dimethylphenoxy methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-11-7-12(2)9-14(8-11)20-10-16-18-15-6-4-5-13(3)17(15)19-16/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
VPWWDVXWFOXHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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